L-ALANINE-N-T-BOC (2-13C)
Description
Significance of Stable Isotope Tracers in Elucidating Complex Biological Systems
Stable isotope tracers, which are non-radioactive, have become indispensable in the study of metabolism, protein structure and function, and cellular dynamics. isotope.com Unlike their radioactive counterparts, stable isotopes can be safely used in a wide range of experimental systems, including in vivo studies in humans, without the associated risks of radiation. nih.gov By replacing common atoms like hydrogen (¹H), carbon (¹²C), and nitrogen (¹⁴N) with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can follow the metabolic fate of compounds, quantify fluxes through metabolic pathways, and probe the structure and dynamics of biomolecules with high precision. nih.govmdpi.com This approach provides a dynamic view of biological processes, moving beyond static snapshots of metabolite concentrations to reveal the rates of synthesis, degradation, and interconversion. isotope.com
The application of stable isotope tracers has revolutionized our understanding of numerous biological phenomena, from the turnover of proteins in tissues to the metabolic rewiring that occurs in diseases like cancer. nih.govd-nb.info These tracers are foundational to the fields of metabolomics and proteomics, enabling the quantitative analysis of complex biological samples. isotope.com
The Pivotal Role of Carbon-13 (¹³C) Isotopomers in Quantitative Biological Investigations
Among the stable isotopes used in biological research, Carbon-13 (¹³C) holds a particularly prominent position. As the backbone of all organic molecules, carbon is central to the structure and function of biomolecules. By selectively replacing ¹²C with ¹³C at specific positions within a molecule, researchers can create isotopomers that are chemically identical to their unlabeled counterparts but distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com
The use of ¹³C-labeled compounds is a cornerstone of metabolic flux analysis (MFA), a powerful technique used to quantify the rates of metabolic reactions within a cell. d-nb.inforesearchgate.netmdpi.com By feeding cells a ¹³C-labeled substrate, such as glucose or an amino acid, and analyzing the distribution of the ¹³C label in downstream metabolites, researchers can map out and quantify the flow of carbon through the intricate network of metabolic pathways. researchgate.netfrontiersin.orgnih.gov This has been instrumental in identifying metabolic alterations in cancer cells and other disease states. nih.govd-nb.info Furthermore, in structural biology, ¹³C labeling is crucial for NMR studies of proteins and other macromolecules, as it allows for the resolution of individual atomic signals that would otherwise be indistinguishable. mdpi.comnih.gov
Contextualizing L-ALANINE-N-T-BOC (2-¹³C) within Modern Research Paradigms for Site-Specific and Metabolic Probing
L-Alanine, a non-essential amino acid, is a key player in numerous metabolic processes, including the glucose-alanine cycle which is vital for transporting nitrogen from peripheral tissues to the liver. jpt.com Its isotopically labeled forms are therefore valuable tools for probing these pathways. The compound L-ALANINE-N-T-BOC (2-¹³C) is a specifically designed tool for advanced research applications. It features two key chemical modifications: a stable ¹³C isotope at the second carbon position (the α-carbon) and a tert-butoxycarbonyl (Boc) protecting group on the amino-terminus.
The ¹³C label at the C-2 position is particularly advantageous for several reasons. It allows for the direct tracking of the alanine (B10760859) backbone in metabolic transformations, and in NMR studies, this specific labeling helps to avoid signal overlap that can occur with labeling at other positions. The Boc protecting group is widely used in peptide synthesis, facilitating the site-specific incorporation of the labeled alanine into a peptide sequence. peptide.comorganic-chemistry.org This allows researchers to place a ¹³C-labeled probe at a precise location within a protein, enabling detailed structural and dynamic studies of that specific region.
The combination of site-specific isotopic labeling and a protecting group for synthesis makes L-ALANINE-N-T-BOC (2-¹³C) a versatile tool for a range of modern research applications, from elucidating enzyme mechanisms to studying protein folding and dynamics.
Interactive Data Tables
Below are tables summarizing key information about the chemical compounds discussed in this article.
Physicochemical Properties of L-ALANINE-N-T-BOC (2-¹³C)
| Property | Value |
| Molecular Formula | C₈H₁₅NO₄ |
| Molecular Weight | 190.20 g/mol |
| Isotopic Purity (¹³C) | Typically ≥98-99% |
| Appearance | White to off-white solid |
| Storage | Refrigerated and desiccated |
Data sourced from commercial suppliers. isotope.com
Applications of C2-Labeled Alanine in Research
| Research Area | Application | Key Insights Gained |
| Metabolic Flux Analysis | Tracing carbon flow through central metabolic pathways. | Quantification of gluconeogenesis, alanine aminotransferase activity. |
| Protein Dynamics | Pulse-chase stable isotope labeling by amino acids in cell culture (SILAC). | Measurement of protein synthesis and turnover rates. |
| Structural Biology (NMR) | Site-specific incorporation into proteins. | Resolution of alanine side-chain conformations and protein structure. nih.gov |
Properties
Molecular Weight |
190.20 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Advanced Spectroscopic and Spectrometric Applications of L Alanine N T Boc 2 ¹³c
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and dynamics of molecules in solution and the solid state. The use of ¹³C-labeled compounds like L-ALANINE-N-T-BOC (2-¹³C) significantly enhances the capabilities of NMR in studying complex biomolecules. chempep.comisotope.comisotope.com
¹³C NMR for Structural Elucidation and Resonance Assignment in Peptides and Proteins
The introduction of a ¹³C label at a specific position, such as the Cα carbon in L-alanine, provides a distinct signal in ¹³C NMR spectra, aiding in the otherwise challenging process of resonance assignment in complex peptides and proteins. This selective labeling helps to resolve spectral overlap, a common issue in the NMR spectra of large biomolecules. researchgate.nettricliniclabs.com The known position of the ¹³C atom in L-ALANINE-N-T-BOC (2-¹³C) allows for unambiguous identification of the Cα resonance of alanine (B10760859) residues within a peptide sequence. This is a critical first step for any further structural or dynamic studies.
The chemical shift of the ¹³C-labeled carbon is highly sensitive to its local chemical environment. mdpi.com Therefore, the incorporation of L-ALANINE-N-T-BOC (2-¹³C) into a peptide allows for the monitoring of conformational changes that affect the labeled alanine residue. For instance, the ¹³C chemical shift of the Cα carbon can indicate whether the alanine residue is part of a helical, sheet, or random coil secondary structure. researchgate.net
Table 1: Representative ¹³C Chemical Shifts of Alanine Cα in Different Secondary Structures
| Secondary Structure | Typical ¹³Cα Chemical Shift (ppm) |
| α-Helix | ~52.5 |
| β-Sheet | ~49.5 |
| Random Coil | ~50.5 |
Note: These are typical values and can vary depending on the specific protein environment.
Multidimensional NMR Techniques Utilizing Site-Specific ¹³C Labels for Protein Dynamics and Conformational Studies
Site-specific isotopic labeling with compounds like L-ALANINE-N-T-BOC (2-¹³C) is particularly powerful when combined with multidimensional NMR experiments. nih.gov These techniques correlate the chemical shifts of different nuclei, providing through-bond and through-space connectivity information that is essential for determining the three-dimensional structure and dynamics of proteins. tricliniclabs.com
Experiments such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment produce a spectrum with peaks corresponding to each proton directly bonded to a ¹³C nucleus. By selectively labeling the alanine Cα position, the corresponding cross-peak in the HSQC spectrum can be unambiguously assigned. This simplifies complex spectra and provides a starting point for sequential assignment of other residues in the protein backbone. researchgate.nettricliniclabs.com
Furthermore, ¹³C-edited Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can be used to measure distances between the ¹³C-labeled site and nearby protons, providing crucial restraints for structure calculation. Isotopic labeling also plays a vital role in relaxation dispersion NMR experiments, which are used to study protein dynamics on the microsecond to millisecond timescale. By monitoring the relaxation properties of the labeled ¹³C nucleus, researchers can gain insights into conformational exchange processes that are often critical for protein function. nih.govutoronto.ca
Enhancements in NMR Sensitivity with Advanced CryoProbes for ¹³C Detection
A significant challenge in ¹³C NMR is the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus compared to protons, which results in inherently low sensitivity. creative-biostructure.comresearchgate.net The development of cryogenic probes (CryoProbes) has provided a substantial boost in sensitivity by cooling the detection electronics to cryogenic temperatures, thereby reducing thermal noise. creative-biostructure.combruker.com
When used in conjunction with ¹³C-labeled samples, such as those prepared using L-ALANINE-N-T-BOC (2-¹³C), CryoProbes can dramatically reduce the required sample concentration and acquisition time. researchgate.net This enhanced sensitivity is particularly beneficial for studying large proteins or protein complexes, which are often difficult to produce in large quantities. The combination of isotopic labeling and CryoProbe technology makes it feasible to perform complex multidimensional NMR experiments on challenging biological systems that were previously intractable. creative-biostructure.combruker.com For example, a study demonstrated a 2.3-fold increase in the signal-to-noise ratio for a ¹³C spectrum of sucrose (B13894) when using a CryoProbe. researchgate.net
Application in ¹³C NMR Studies of Inter- and Intra-molecular Interactions of Amino Acid and Peptide Derivatives
The chemical shift of a ¹³C nucleus is sensitive to its electronic environment, which can be perturbed by both intramolecular and intermolecular interactions. mdpi.com By incorporating L-ALANINE-N-T-BOC (2-¹³C) into peptides, researchers can use ¹³C NMR to study interactions such as hydrogen bonding, salt bridges, and hydrophobic contacts. mdpi.comnih.gov
For example, changes in the ¹³C chemical shift of the labeled alanine can indicate the formation of a hydrogen bond involving the backbone amide or carbonyl group of that residue. Similarly, the binding of a ligand or another protein can induce chemical shift perturbations at the labeled site, providing information about the binding interface. nih.gov Studies have shown a correlation between the ¹³C NMR chemical shifts of carbonyl carbons in N-Boc-protected amino acids, like N-Boc-L-alanine, and the polarity of the solvent, reflecting the intermolecular forces between the solute and solvent. mdpi.com
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The incorporation of stable isotopes provides a clear mass shift, enabling a variety of applications in proteomics and metabolomics. isotope.comisotope.com
Isotopomer Analysis and Isotopic Tracing using L-ALANINE-N-T-BOC (2-¹³C) Derivatives
L-ALANINE-N-T-BOC (2-¹³C) can be used as a precursor for the synthesis of ¹³C-labeled peptides, which can then be used as internal standards in quantitative mass spectrometry experiments. In a method known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing a "heavy" isotopically labeled amino acid. The proteins isolated from these cells will have the heavy amino acid incorporated, resulting in a mass shift that can be detected by MS.
By mixing a sample containing proteins with the natural abundance isotope with a sample containing the heavy isotope-labeled proteins, the relative abundance of the proteins in the two samples can be accurately quantified. The known mass difference introduced by the ¹³C label in the alanine residue allows for the clear distinction and quantification of the corresponding peptides from the different samples.
Furthermore, L-ALANINE-N-T-BOC (2-¹³C) and its derivatives can be used as tracers in metabolic flux analysis studies. By introducing the labeled alanine into a biological system, researchers can track its incorporation into various metabolic pathways. The analysis of the mass isotopomer distribution of downstream metabolites by MS provides quantitative information about the rates of different metabolic reactions.
Quantitative Proteomics and Metabolomics via Stable Isotope Labeling Approaches
The use of stable, non-radioactive isotopes to label molecules has become a cornerstone of modern quantitative proteomics and metabolomics. creative-proteomics.comchempep.com This strategy involves the incorporation of "heavy" isotopes, such as carbon-13 (¹³C), into proteins, peptides, or metabolites, which can then be distinguished from their naturally occurring "light" counterparts by mass spectrometry (MS). creative-proteomics.comshoko-sc.co.jp L-ALANINE-N-T-BOC (2-¹³C) is a specialized reagent designed for these applications. isotope.com The tert-Butoxycarbonyl (Boc) protecting group makes it particularly suitable for controlled introduction into biological systems or for use in chemical synthesis. shoko-sc.co.jp
One of the most prominent techniques in quantitative proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). spectra2000.it In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for one or more amino acids. One population receives the standard "light" amino acids, while the other receives "heavy," stable isotope-labeled versions. Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins. spectra2000.it Although L-alanine is not a canonical SILAC amino acid (lysine and arginine are typically used because of their prevalence in tryptic peptides and the fact that they are exclusively incorporated), the principle of metabolic labeling extends to other amino acids for specific research questions in proteomics and metabolomics.
For metabolomics, stable isotope labeling is crucial for tracing metabolic pathways and quantifying metabolite fluxes. creative-proteomics.com By introducing a ¹³C-labeled precursor like L-alanine into a biological system, researchers can track the ¹³C atom as it is incorporated into various downstream metabolites. The specific placement of the label at the C-2 position of alanine in L-ALANINE-N-T-BOC (2-¹³C) is particularly advantageous, as it allows for precise tracking of the carbon backbone's fate in central metabolic pathways such as gluconeogenesis. isotope.com
The Boc-protected form, L-ALANINE-N-T-BOC (2-¹³C), is primarily used in Solid-Phase Peptide Synthesis (SPPS). silantes.com In this context, it serves as a building block to create synthetic peptides that contain a ¹³C label at a specific alanine residue. These synthetic peptides are invaluable as internal standards for targeted quantitative proteomics. By adding a known quantity of the heavy, synthetic peptide to a complex biological sample (e.g., cell lysate or plasma), the corresponding light, endogenous peptide can be accurately quantified using mass spectrometry. shoko-sc.co.jp The ratio of the signal intensity from the heavy labeled peptide to the light endogenous peptide allows for precise quantification, correcting for variations in sample preparation and instrument response. spectra2000.it
Table 1: Applications of L-ALANINE-N-T-BOC (2-¹³C) in Quantitative Omics
| Application Area | Technique | Role of L-ALANINE-N-T-BOC (2-¹³C) | Research Outcome |
|---|---|---|---|
| Quantitative Proteomics | Solid-Phase Peptide Synthesis (SPPS) & Isotope Dilution Mass Spectrometry (IDMS) | Building block for creating ¹³C-labeled synthetic peptides to be used as internal standards. shoko-sc.co.jpsilantes.com | Absolute quantification of specific endogenous peptides/proteins. |
| Metabolomics | Metabolic Flux Analysis | After deprotection, serves as a tracer to follow the path of the C-2 carbon of alanine through metabolic networks. creative-proteomics.com | Elucidation of metabolic pathways and measurement of reaction rates. |
| Biomolecular NMR | Structural Biology | Incorporation into proteins to provide a specific ¹³C signal for structural and dynamic studies. isotope.comisotope.com | High-resolution structural information on proteins and biomolecules. |
High-Resolution MS/MS for Positional Isotopic Information in Metabolites and Peptides
High-resolution tandem mass spectrometry (MS/MS) is a powerful analytical technique that allows for the structural elucidation of ions by fragmenting them and analyzing the resulting product ions. creative-proteomics.com When applied to molecules labeled with stable isotopes, MS/MS can reveal the exact position of the isotope within the molecule, providing a wealth of information that is unattainable with mass spectrometry alone. researchgate.net
The compound L-ALANINE-N-T-BOC (2-¹³C) is specifically labeled at the alpha-carbon (C-2 position). isotope.com When a peptide containing this labeled alanine residue is selected for fragmentation in a mass spectrometer, the resulting fragment ions will either retain the ¹³C label or not, depending on where the peptide backbone breaks.
For example, in collision-induced dissociation (CID), peptides commonly fragment at the amide bonds, producing b- and y-ions.
b-ions are fragments containing the N-terminus. If the fragmentation occurs after the labeled alanine, the resulting b-ion will have a mass shift of +1 Da compared to its unlabeled counterpart.
y-ions are fragments containing the C-terminus. If the fragmentation occurs before the labeled alanine, the resulting y-ion will contain the ¹³C label and exhibit a +1 Da mass shift.
By analyzing the full MS/MS spectrum and identifying which fragment ions carry the heavy label, researchers can confirm the position of the labeled amino acid within the peptide sequence. This is critical for validating synthetic peptides and for complex metabolic studies where the label might be enzymatically moved to other molecules.
In metabolomics, this positional information is even more critical. When L-alanine is metabolized, its carbon skeleton can be incorporated into other molecules like pyruvate (B1213749) or glucose. High-resolution MS/MS analysis of these downstream metabolites can distinguish between different isotopomers (molecules that differ only in the position of their isotopes). researchgate.net For instance, by tracking the ¹³C label that originated at the C-2 position of alanine, researchers can determine the specific enzymatic reactions that have occurred. This level of detail is essential for building accurate models of metabolic networks.
Table 2: Illustrative MS/MS Fragmentation of a Peptide Containing L-Alanine (2-¹³C)
Hypothetical Peptide: Gly-Ala-Val (where Ala is L-Alanine (2-¹³C))
| Precursor Ion (m/z) | Fragment Ion Type | Fragment Sequence | Contains ¹³C Label? | Observed Mass Shift | Positional Information Confirmed |
| [M+H]⁺ | y₂ | Ala-Val | Yes | +1 | Fragmentation N-terminal to Ala retains the label in the y-ion. |
| [M+H]⁺ | b₂ | Gly-Ala | Yes | +1 | Fragmentation C-terminal to Ala retains the label in the b-ion. |
| [M+H]⁺ | y₁ | Val | No | 0 | Fragmentation between Ala and Val isolates the unlabeled Val. |
| [M+H]⁺ | b₁ | Gly | No | 0 | Fragmentation between Gly and Ala isolates the unlabeled Gly. |
This ability to pinpoint the location of an isotopic label provides an unparalleled level of detail, enabling researchers to move beyond simple quantification and delve into the intricate structural and metabolic dynamics of biological systems. researchgate.net
L Alanine N T Boc 2 ¹³c As a Tracer in Metabolic and Biosynthetic Pathway Elucidation
Application in ¹³C Metabolic Flux Analysis (¹³C-MFA) in Biological Systems
¹³C-MFA is a cornerstone technique in systems biology and metabolic engineering used to map the flow of carbon atoms through a cell's metabolic network. By introducing a ¹³C-labeled substrate like [2-¹³C]alanine and measuring the ¹³C patterns in downstream metabolites, researchers can deduce the activity of various pathways. This approach provides a detailed snapshot of cellular physiology under specific conditions. sci-hub.sefrontiersin.orgresearchgate.net
The process involves several key steps:
Experimental Design : Selecting the optimal ¹³C tracer and experimental conditions. researchgate.net
Tracer Experiment : Culturing cells or organisms with the ¹³C-labeled substrate. nih.gov
Isotopic Labeling Measurement : Analyzing the distribution of ¹³C in key metabolites, often protein-derived amino acids, using GC-MS or LC-MS. nih.govcreative-proteomics.com
Flux Estimation : Using computational models to calculate reaction rates that best explain the measured labeling patterns and extracellular rates (e.g., glucose uptake, lactate (B86563) secretion). frontiersin.orgd-nb.info
Statistical Analysis : Evaluating the goodness-of-fit and determining confidence intervals for the calculated fluxes. researchgate.net
The use of labeled alanine (B10760859) is particularly valuable for probing the interface between glycolysis and the tricarboxylic acid (TCA) cycle, as alanine is readily interconverted with pyruvate (B1213749). mdpi.com
The success of a ¹³C-MFA study critically depends on the design of the isotope labeling experiment, particularly the choice of tracer. frontiersin.orgnih.gov An optimal tracer is one that provides the maximum amount of information about the fluxes of interest. researchgate.net For instance, different tracers are better suited for resolving fluxes in different parts of metabolism; ¹³C-glucose tracers are often used for upper metabolism (glycolysis, pentose (B10789219) phosphate (B84403) pathway), while ¹³C-glutamine or ¹³C-alanine can provide higher resolution for TCA cycle activity. nih.gov
Several factors are considered in the design of tracer experiments:
Target Pathways : The choice of tracer depends on the specific metabolic pathways under investigation. For example, to study the relative activity of pyruvate carboxylase (anaplerosis) versus pyruvate dehydrogenase, [2-¹³C] or [3-¹³C]alanine can be highly informative. researchgate.netnih.gov
Parallel Labeling : To obtain a more comprehensive flux map, researchers often perform parallel experiments using multiple different tracers (e.g., [1,2-¹³C]glucose in one experiment and [U-¹³C]glutamine or [U-¹³C]alanine in another). nih.govspringermedizin.de This approach improves the accuracy and precision of the estimated fluxes. frontiersin.org
Computational Modeling : In silico (computer-based) simulations are used to predict which tracer or combination of tracers will provide the most precise flux estimates for a given metabolic network model. researchgate.netfrontiersin.org This helps avoid uninformative experiments.
The following table illustrates how different tracers can be selected to probe specific metabolic pathways.
| Metabolic Pathway of Interest | Commonly Used ¹³C Tracers | Rationale |
| Glycolysis & Pentose Phosphate Pathway (PPP) | [1,2-¹³C]glucose, [U-¹³C]glucose | Produces distinct labeling patterns in glycolytic intermediates and PPP-derived ribose. nih.gov |
| TCA Cycle & Anaplerosis | [U-¹³C]glutamine, [U-¹³C]alanine, [2-¹³C]alanine | Directly feeds into the TCA cycle, allowing for precise measurement of cycle activity and inputs from other pathways. nih.govspringermedizin.de |
| Fatty Acid Synthesis | [U-¹³C]glucose, [U-¹³C]glutamine | Traces the carbon sources for acetyl-CoA, the building block for fatty acids. aacrjournals.org |
Once introduced into a biological system, the ¹³C label from [2-¹³C]alanine is distributed throughout the metabolic network. Alanine is directly converted to pyruvate via transamination, meaning the label appears on the C2 carbon of pyruvate. From this central node, the ¹³C can be traced into several major pathways:
TCA Cycle : Pyruvate can enter the TCA cycle through two main routes. First, via pyruvate dehydrogenase (PDH), which converts it to [1-¹³C]acetyl-CoA. Second, via pyruvate carboxylase (PC), which converts it to [2-¹³C]oxaloacetate. By analyzing the labeling patterns of TCA cycle intermediates like glutamate (B1630785) (which reflects the labeling of α-ketoglutarate), the relative flux through these two pathways can be quantified. researchgate.netnih.gov
Gluconeogenesis : The labeled carbon can flow "backwards" from pyruvate to form glucose. The labeling pattern in glucose can reveal the activity of gluconeogenic pathways and the pentose phosphate pathway. researchgate.net
Lactate and Alanine Exchange : In many cell types, there is a rapid exchange between pyruvate, lactate, and alanine. Using labeled alanine helps quantify the rates of these exchanges. For example, in astrocyte cells, [3-¹³C]alanine is predominantly converted to [3-¹³C]lactate, highlighting a prominent alanine-lactate shuttle. frontiersin.org
A study on renal epithelial cells using L-[3-¹³C]alanine calculated that the activity of pyruvate dehydrogenase was approximately 61% relative to the total influx into the TCA cycle when alanine was the sole carbon source. nih.gov This demonstrates the power of the technique in quantifying flux through specific enzymatic steps.
[2-¹³C]alanine is an excellent tool for studying the metabolism of other amino acids. The ¹³C label from alanine's carbon skeleton can be transferred to other molecules through the interconnected network of amino acid metabolism.
Transamination Networks : The amino group of alanine can be transferred to α-keto acids to form new amino acids, while the alanine carbon skeleton (pyruvate) enters central metabolism. Conversely, the nitrogen from other amino acids can be transferred to pyruvate to form unlabeled alanine. Tracing both carbon and nitrogen (using dual-labeled tracers like L-Alanine-2-¹³C,¹⁵N) provides a comprehensive view of these networks. aacrjournals.org
Biosynthesis from TCA Intermediates : The ¹³C label from alanine enters the TCA cycle and can subsequently be incorporated into amino acids synthesized from TCA cycle intermediates, such as aspartate (from oxaloacetate) and glutamate (from α-ketoglutarate). nih.govnih.gov Observing the label in these amino acids confirms their de novo synthesis and quantifies the contribution from alanine.
Alanine as a Precursor : In some organisms, alanine itself is a direct building block for other molecules. For example, in the silkworm Samia cynthia ricini, studies have shown that alanine derived from the TCA cycle is a major component of fibroin, a silk protein. nih.gov
The following table summarizes the labeling patterns observed in key amino acids when [2-¹³C]alanine is used as a tracer.
| Observed Labeled Amino Acid | Metabolic Origin | Significance |
| [2-¹³C]Aspartate | From [2-¹³C]Oxaloacetate, formed via Pyruvate Carboxylase. | Indicates anaplerotic flux and de novo aspartate synthesis. |
| [4-¹³C]Glutamate | From [4-¹³C]α-Ketoglutarate, after one turn of the TCA cycle from [1-¹³C]Acetyl-CoA. | Indicates oxidative TCA cycle flux from pyruvate via PDH. |
| [3-¹³C]Serine | From [3-¹³C]3-Phosphoglycerate, derived from labeled pyruvate via gluconeogenic pathways. | Traces the flow from pyruvate back into upper glycolysis. |
¹³C-MFA is not only for quantifying known pathways but also for discovering new metabolic activities and identifying points of inefficiency, or "bottlenecks," in a metabolic network. nih.govcreative-proteomics.com
By comparing the metabolic flux maps of different cell lines or the same cell line under different conditions (e.g., a wild-type vs. a genetically engineered strain), researchers can pinpoint specific reactions that limit the production of a desired compound or restrict cell growth. nih.govnih.gov For example, if a precursor for a biopharmaceutical is being diverted into a side-pathway, ¹³C-MFA can quantify this diversion, identifying it as a bottleneck. Genetic engineering can then be used to down-regulate the enzyme responsible for the diversion. nih.gov
In a study on the fungus Myceliophthora thermophila for malic acid production, ¹³C-MFA was used to compare a high-producing strain with a lower-producing one. The analysis revealed that increased flux through glycolysis and reduced activity in oxidative phosphorylation in the high-producing strain were key factors, identifying cofactor availability (NADH) as a crucial element. nih.gov
Furthermore, unexpected labeling patterns in metabolites can suggest the presence of previously unknown or unconsidered metabolic pathways. If the observed ¹³C distribution in a product cannot be explained by the current metabolic model, it forces researchers to reconsider the network structure, potentially leading to the discovery of novel reactions or transport processes. mdpi.com For instance, unusual labeling in alanine in Gluconobacter oxydans suggested a previously uncharacterized cyclic reaction near the pyruvate node. mdpi.com
Insights into Cellular Metabolism and Compartmentation through ¹³C Tracing
A significant challenge and area of interest in metabolism is understanding how pathways are segregated between different cellular compartments, such as the cytosol and mitochondria. nih.govresearchgate.net Isotope tracers like [2-¹³C]alanine are invaluable for dissecting this spatial organization.
Metabolic reactions involving pyruvate are prime examples of compartmentation. In mammalian cells, pyruvate can be metabolized in the cytosol (e.g., to lactate) or transported into the mitochondria to enter the TCA cycle. nih.gov It has been proposed that the labeling pattern of secreted lactate often reflects the cytosolic pyruvate pool, while the labeling of alanine may better reflect the mitochondrial pyruvate pool, as the primary enzyme for alanine synthesis (GPT2) is often mitochondrial. aacrjournals.orgnih.gov
By using tracers and then rapidly separating cellular compartments before analysis, or by using mathematical models that explicitly account for both cytosolic and mitochondrial pathways, researchers can estimate the fluxes across the mitochondrial membrane. springermedizin.deresearchgate.net Studies in astrocytes, for example, have used labeled alanine to show that it is largely converted to lactate in the cytosol, providing evidence for an "alanine-lactate shuttle" that transfers nitrogen between neurons and astrocytes. frontiersin.org This level of detail is crucial for understanding the integrated metabolic function of complex tissues.
Role of L Alanine N T Boc 2 ¹³c in Enzyme Mechanism and Protein Turnover Studies
Mechanistic Interrogation of Enzyme Active Sites and Catalytic Cycles using ¹³C Labeling
The use of substrates labeled with ¹³C at specific positions is a powerful method for dissecting the intricate steps of an enzyme's catalytic cycle. When an enzyme binds a substrate like L-alanine labeled at the C-2 position, the ¹³C atom acts as a spectroscopic probe. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can detect the unique signal of the ¹³C nucleus, allowing researchers to track the transformation of the substrate into products directly within the enzyme's active site. creative-proteomics.com
This approach provides critical insights into:
Reaction Intermediates: By analyzing the chemical environment of the ¹³C label at different stages of the reaction, transient or unstable intermediates can be identified. For example, in reactions involving the α-carbon of alanine (B10760859), such as transamination, the label helps confirm the formation of proposed intermediates like a quinonoid species when pyridoxal (B1214274) 5′-phosphate (PLP) is a cofactor. nih.gov
Bond Cleavage and Formation: Tracking the fate of the ¹³C-labeled carbon atom helps to confirm which chemical bonds are broken and formed during catalysis. This is fundamental to verifying a proposed reaction mechanism. researchgate.net Studies on enzymes like formate (B1220265) dehydrogenase have shown that while deuterium (B1214612) labeling at the C-H bond reveals rate-limiting steps, ¹³C labeling of the carboxylate carbon did not significantly affect the reaction rate, suggesting the C-H bond cleavage is the critical step. researchgate.net
Active Site Geometry: The interaction of the labeled substrate with amino acid residues in the active site can be studied using advanced NMR techniques. This can provide information about the geometry of the enzyme-substrate complex, which is essential for catalysis. researchgate.net
The design of proteins with specific catalytic functions, such as serine hydrolases, utilizes fluorophosphonate probes that react with activated serine residues. nih.gov The principles of probing active sites are similar; a labeled substrate or probe allows for the direct assessment of catalytic activity and the validation of the engineered active site's structure and function. nih.gov
Probing Stereospecificity and Reaction Kinetics with Isotopically Labeled Substrates
Isotopically labeled substrates are indispensable tools for investigating the kinetics and stereospecificity of enzymatic reactions. squarespace.comnih.gov Replacing a ¹²C atom with a ¹³C atom can slightly alter the vibrational frequency of chemical bonds, which may lead to a measurable change in the reaction rate, known as a Kinetic Isotope Effect (KIE). researchgate.net Measuring the KIE provides powerful evidence for identifying the rate-determining step of a reaction. nih.gov
A study on serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine with palmitoyl-CoA, highlights how isotopic labels can reveal subtle mechanistic differences. Researchers compared the kinetics of the enzyme using unlabeled L-serine and various isotopically labeled versions, including [2-¹³C]l-serine. nih.gov
Key findings from such kinetic studies include:
Identification of Rate-Limiting Steps: A significant KIE is observed when the isotopic substitution occurs at a position that undergoes bond cleavage in the slowest step of the reaction. For instance, a bacterial SPT showed a significant KIE with deuterium on the α-carbon (C-2), indicating that abstraction of this proton is a rate-determining step. nih.gov
Substrate Specificity: By competing labeled and unlabeled substrates, one can precisely determine an enzyme's preference (specificity) for different substrates. nih.gov
The table below, adapted from research on Sphingomonas paucimobilis SPT, illustrates how kinetic parameters can vary with different isotopically labeled substrates. nih.gov
| L-Serine Isotopologue | KM (mM) | Specific Activity (nmol·min−1·mg−1) |
| L-serine (unlabeled) | 1.56 ± 0.10 | 386.3 ± 39.7 |
| [3,3-D]L-serine | 2.72 ± 0.29 | 396.7 ± 13.1 |
| [2,3,3-D]L-serine | 3.32 ± 0.23 | 114.3 ± 2.9 |
| [2-¹³C]L-serine | 1.95 ± 0.17 | 344.3 ± 11.2 |
This interactive table demonstrates the impact of isotopic labeling on the kinetic parameters of an enzyme. Note the significant drop in specific activity for [2,3,3-D]L-serine, indicating a strong kinetic isotope effect and implicating C-H bond cleavage at the C-2 position as a rate-determining step.
Quantification of Protein Synthesis and Degradation Rates via Isotopic Labeling Methods (e.g., SILAC with Labeled Precursors)
L-Alanine (2-¹³C), after removal of its protective Boc group, serves as a precursor for tracing the dynamics of the entire proteome. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used mass spectrometry-based technique for quantitative proteomics. creative-proteomics.comnih.gov In a typical SILAC experiment, one population of cells is grown in a medium containing normal ("light") amino acids, while another is grown in a medium with "heavy" isotopically labeled amino acids, such as ¹³C-labeled alanine. creative-proteomics.comresearchgate.net
When the cells synthesize new proteins, they incorporate these labeled amino acids. By mixing protein samples from the two cell populations and analyzing them with a mass spectrometer, researchers can distinguish between the light and heavy proteins based on their mass difference. This allows for the precise quantification of changes in protein abundance between different states. creative-proteomics.com
This methodology has been adapted to specifically measure protein turnover:
Pulsed SILAC (pSILAC): This variant is used to measure newly synthesized proteins. nih.govresearchgate.net Cells are switched to a heavy medium for a short period (a "pulse"), and only the proteins made during this time will become labeled. This allows for the direct quantification of protein synthesis rates and how they change in response to stimuli. nih.gov
Dynamic Labeling and Chase Experiments: To measure both synthesis and degradation, cells can be labeled with a heavy amino acid, and then the rate of incorporation (synthesis) and the subsequent loss of the label over time (degradation) can be monitored. nih.govnih.gov
A study in Arabidopsis thaliana used dynamic labeling with ¹³CO₂ to track the incorporation of ¹³C into the free amino acid pool and subsequently into proteins. nih.gov The enrichment of ¹³C in free alanine was used as a proxy for the precursor enrichment to calculate absolute rates of protein synthesis. nih.gov
| Parameter | Finding in Arabidopsis thaliana |
| Protein Synthesis Rate | 3-fold faster during the day than at night. |
| Protein Degradation Rate | Slow, estimated at 3%-4% per day. |
| Average Protein Half-life | 3.5 days. |
| Effect of Stress (Starchless Mutant at Night) | Protein synthesis decreased, and protein degradation increased. |
This interactive table summarizes findings on protein turnover dynamics measured using ¹³C labeling, highlighting the method's ability to quantify subtle but significant physiological changes. nih.gov
Studies on Post-Translational Modifications and Protein Turnover Dynamics
The interplay between post-translational modifications (PTMs) and protein turnover adds another layer of complexity to cellular regulation. A protein's stability and lifespan can be significantly altered by the addition of chemical groups like phosphates (phosphorylation) or acetyl groups (acetylation). nih.gov Isotopic labeling techniques are crucial for investigating these connections. nih.gov
Recent advancements have led to methods like site-resolved protein turnover (SPOT) profiling . nih.govebi.ac.uk This approach combines pulsed SILAC with high-resolution mass spectrometry to measure the turnover rates of not just whole proteins, but of individual peptides with and without specific PTMs. nih.gov By comparing the turnover rate of a modified peptide to its unmodified counterpart from the same protein, researchers can directly assess the impact of a PTM on protein stability. ebi.ac.uk
Key insights from these studies include:
PTMs Can Alter Protein Stability: The SPOT methodology has revealed that PTMs can have diverse effects on protein turnover. Some modifications are associated with increased stability, while others may signal for the protein's degradation. nih.gov
Functional Insights: By linking a PTM to a change in protein turnover, researchers can gain clues about the modification's function. For instance, a PTM that dramatically destabilizes a protein might be involved in a rapid signaling response that requires the quick removal of that protein. nih.gov
Proteome-Wide Analysis: These techniques allow for the analysis of thousands of modified peptides simultaneously, providing a global view of how PTMs regulate protein homeostasis across the entire proteome. ebi.ac.uk
The use of ¹³C-labeled amino acid precursors like L-Alanine (2-¹³C) is fundamental to these experiments, as it provides the "heavy" tag necessary to distinguish newly synthesized proteins and their modified forms, enabling a dynamic view of proteome regulation. creative-proteomics.comnih.gov
Integration of L Alanine N T Boc 2 ¹³c in Peptide and Protein Engineering
Precursor for Solid-Phase Peptide Synthesis (SPPS) with Site-Specific Isotopic Labels
L-ALANINE-N-T-BOC (2-¹³C) is an essential precursor for the chemical synthesis of peptides with a single, precisely placed isotopic label. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it suitable for use in Solid-Phase Peptide Synthesis (SPPS), a widely used method for building peptide chains on a solid resin support.
In Boc-based SPPS, the synthesis cycle involves the deprotection of the N-terminal Boc group of the growing peptide chain, followed by the coupling of the next Boc-protected amino acid. By introducing L-ALANINE-N-T-BOC (2-¹³C) at a specific step in the synthesis, a ¹³C isotope is incorporated at a defined alanine (B10760859) position within the peptide sequence. This method offers atomic precision in labeling, which is unachievable with metabolic labeling methods that can lead to isotope scrambling. The ability to place a label at a specific site is crucial for simplifying complex spectra and for probing the local environment of a particular residue.
Key Steps in Site-Specific Labeling using SPPS:
Resin Preparation: The C-terminal amino acid of the target peptide is anchored to a solid support (resin).
Deprotection: The Boc protecting group of the resin-bound amino acid is removed, typically with an acid like trifluoroacetic acid (TFA), to expose a free amino group.
Coupling: The desired labeled amino acid, L-ALANINE-N-T-BOC (2-¹³C), is activated and coupled to the free amino group of the growing peptide chain.
Washing: Excess reagents are washed away.
Iteration: The deprotection and coupling steps are repeated until the full peptide sequence is assembled.
Cleavage: The completed, labeled peptide is cleaved from the resin support and deprotected.
This approach ensures that the ¹³C label is located exclusively at the alpha-carbon of the chosen alanine residue, providing a chemically synthesized peptide with a high degree of isotopic purity (>99%) for subsequent analyses.
Applications in the Synthesis of Labeled Peptides for ¹³C NMR and MS Structural/Functional Analysis
Peptides synthesized with L-ALANINE-N-T-BOC (2-¹³C) are powerful tools for structural and functional studies using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The ¹³C isotope, having a nuclear spin of 1/2, is NMR-active, and its incorporation significantly enhances the sensitivity and resolution of NMR experiments.
In ¹³C NMR spectroscopy , the low natural abundance of ¹³C (1.1%) means that spectra of unlabeled proteins are often complex and suffer from signal overlap, especially for larger molecules. Site-specific labeling with ¹³C simplifies these spectra dramatically, allowing researchers to focus on the signals from the labeled site. This enables the detailed characterization of:
Protein Structure: Determining the local conformation around the labeled alanine residue.
Protein Dynamics: Studying the motion and flexibility of the peptide backbone at that specific site.
Ligand Binding: Observing changes in the chemical shift of the ¹³C label upon interaction with other molecules, which provides information on binding sites and conformational changes.
In Mass Spectrometry , the mass difference between ¹³C and the more abundant ¹²C allows labeled peptides to be used as internal standards for precise and accurate quantification of proteins and peptides in complex biological samples. This technique, often referred to as Absolute Quantification (AQUA), involves spiking a known amount of the heavy-isotope-labeled synthetic peptide into a sample. The mass spectrometer can distinguish between the endogenous (light) peptide and the labeled (heavy) standard, and the ratio of their signal intensities allows for absolute quantification.
The following table summarizes the applications of peptides labeled with L-ALANINE-N-T-BOC (2-¹³C) in these analytical techniques.
| Analytical Technique | Application | Information Gained |
| ¹³C NMR Spectroscopy | Structural Biology | High-resolution 3D structure, protein folding pathways, local conformational details. |
| Protein Dynamics | Segmental motion, flexibility of the peptide backbone, side-chain dynamics. | |
| Interaction Studies | Identification of ligand binding sites, characterization of protein-protein interactions. | |
| Mass Spectrometry (MS) | Quantitative Proteomics (AQUA) | Absolute quantification of specific proteins in complex mixtures (e.g., cell lysates, plasma). |
| Pharmacokinetics | Tracking the absorption, distribution, metabolism, and excretion (ADME) of therapeutic peptides. |
Incorporation into Recombinant Proteins for Structural and Functional Studies in Heterologous Expression Systems
While SPPS is ideal for smaller peptides, producing large proteins with isotopic labels typically relies on recombinant expression in heterologous systems. These systems, such as bacteria (Escherichia coli), yeast (Pichia pastoris), or insect and mammalian cells, can be manipulated to incorporate stable isotopes into the proteins they produce.
Incorporating a specific labeled amino acid like L-alanine-¹³C into a recombinant protein can be achieved through several methods:
Amino Acid Supplementation: Labeled L-alanine can be added to the growth medium. In some cases, especially with amino acid auxotroph strains, this can lead to residue-specific labeling.
Metabolic Precursors: More commonly, an isotopically labeled precursor like [2-¹³C]glucose is used as the sole carbon source in a minimal medium. The host cell's metabolic pathways then synthesize amino acids, including alanine, with the ¹³C label incorporated at specific positions.
Cell-Free Protein Synthesis (CFPS): These in vitro systems offer precise control over the reaction components, allowing for the direct addition of labeled amino acids like L-alanine-¹³C to the synthesis mixture, resulting in efficient and specific incorporation.
Once incorporated, the ¹³C label at the alanine Cα position serves as a powerful probe for NMR studies of large proteins, where spectral complexity is a major challenge. The selective labeling simplifies spectra and enables the application of advanced NMR techniques to study protein structure, dynamics, and interactions in systems that would otherwise be intractable.
The table below compares common heterologous expression systems used for isotopic labeling.
| Expression System | Advantages | Disadvantages |
| E. coli | Low cost, rapid growth, high protein yield, simple media for labeling. | May fail to fold complex eukaryotic proteins, lacks post-translational modifications. |
| Yeast (P. pastoris) | Capable of post-translational modifications, high-density culture, can produce deuterated proteins. | Slower growth than E. coli, different glycosylation patterns than mammalian cells. |
| Insect/Mammalian Cells | Best for complex human proteins, native-like post-translational modifications and folding. | High cost of labeled media, lower protein yields, complex to scale up. |
| Cell-Free Systems | Precise control over labeling, can produce toxic proteins, rapid synthesis. | Higher cost per mg of protein, limited scalability for very large quantities. |
Strategies for Segmental and Residue-Specific Labeling of Proteins
For very large proteins or protein complexes, even residue-specific labeling can result in overly complex NMR spectra. To overcome this, segmental and site-specific labeling strategies are employed to introduce isotopic labels into only a small, defined region of a large protein. These methods often combine chemical peptide synthesis with recombinant protein expression.
L-ALANINE-N-T-BOC (2-¹³C) is a key component in these strategies, as it allows for the creation of a synthetically labeled peptide segment. This segment can then be ligated to other, unlabeled protein fragments to generate a large protein with an isotopic label at a single, predetermined site.
Two primary techniques for achieving this are:
Expressed Protein Ligation (EPL): This method involves the ligation of a synthetic peptide containing a C-terminal thioester to a recombinant protein fragment that has an N-terminal cysteine residue. The synthetic peptide can be prepared using SPPS with L-ALANINE-N-T-BOC (2-¹³C) to place the ¹³C label at the desired alanine.
Protein Trans-Splicing (PTS): This technique uses split inteins, which are protein domains that can excise themselves and ligate the flanking protein sequences (exteins). By fusing the target protein fragments to the two halves of a split intein, a labeled synthetic peptide or recombinant fragment can be specifically ligated into a larger protein scaffold.
These advanced strategies provide unparalleled control over label placement, enabling researchers to simplify NMR spectra of macromolecules significantly. This allows for the study of specific domains, active sites, or interaction interfaces within large protein assemblies, providing critical insights into their biological function.
Theoretical and Computational Methodologies Supporting L Alanine N T Boc 2 ¹³c Research
Metabolic Network Modeling and Simulation for ¹³C Tracer Data Analysis
Metabolic network modeling is a cornerstone for interpreting data from ¹³C tracer experiments. By tracking the distribution of ¹³C-labeled substrates through a metabolic network, researchers can accurately quantify intracellular flux maps. creative-proteomics.com This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), is a powerful, model-based technique for determining in vivo metabolic fluxes in living cells. creative-proteomics.comnih.gov The process involves feeding cells ¹³C-labeled compounds, measuring the resulting isotopic labeling patterns in metabolites, and using a computational model to deduce the metabolic fluxes that best explain these patterns. nih.govnih.gov ¹³C-MFA provides a greater resolution of intracellular fluxes than methods based solely on consumption and production rates and can accurately determine fluxes in cycles, parallel pathways, and reversible reactions. nih.govnih.gov
The general workflow for ¹³C-MFA includes several key steps:
Experimental Design: Selecting the optimal isotopic tracer(s) to maximize the precision of flux estimates. researchgate.net
Tracer Experiment: Culturing cells with ¹³C-labeled substrates until an isotopic steady state is reached. creative-proteomics.com
Isotopic Labeling Measurement: Analyzing metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) to quantify the distribution of ¹³C labels. creative-proteomics.com
Flux Estimation: Using computational software to find the flux values that best fit the experimental labeling data by solving a multi-parameter optimization problem. nih.gov
Statistical Analysis: Evaluating the goodness-of-fit and calculating confidence intervals for the estimated fluxes. nih.gov
This quantitative understanding of intracellular reaction rates provides deep insights into cellular physiology and regulatory mechanisms. creative-proteomics.comcreative-proteomics.com
The computational demands of ¹³C-MFA have spurred the development of specialized software packages designed to streamline the analysis workflow, from model construction to flux estimation and statistical evaluation. nih.govnih.gov These tools solve the complex, non-linear equations required to connect metabolic fluxes with measured isotope labeling patterns. nih.gov The availability of user-friendly and powerful software has been a key factor in the widespread adoption of ¹³C-MFA in metabolic engineering, systems biology, and biomedical research. nih.govresearchgate.net
Several advanced software packages are available, each with unique features and capabilities. They are built to handle the computationally intensive nature of flux estimation and often support scalable investigations through the use of multicore CPUs and compute clusters. fz-juelich.de
Below is a table summarizing some prominent computational tools used for ¹³C-MFA.
| Software Tool | Key Features & Implementation |
| 13CFLUX2 | A high-performance suite implemented in C++ with Java and Python add-ons. It uses a specialized XML language, FluxML, for model description and supports scalable analysis on multicore CPUs and clusters. fz-juelich.de |
| OpenFLUX | An open-source software designed to streamline the computational workflow of ¹³C-MFA. nih.gov The updated version, OpenFLUX2, is adjusted for the comprehensive analysis of both single and parallel labeling experiments, providing a user-friendly environment for experimental design and flux evaluation. researchgate.net |
| INCA | A powerful and widely used tool for ¹³C-MFA developed in MATLAB. It is available for non-commercial use and can be integrated into automated workflows using Python wrappers. researchgate.net |
| Metran | An early, influential software package for flux estimation that helped standardize the computational approaches in the field. nih.gov |
To enhance the predictive power of metabolic models, researchers increasingly integrate various types of "omics" data. Genome-Scale Metabolic Models (GEMs) provide a robust framework for contextualizing data from genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.net GEMs are mathematical representations of the complete set of metabolic reactions within an organism and serve as a scaffold for data integration. researchgate.netbohrium.comresearchgate.net
Integrating omics data with GEMs allows for the construction of context-specific models that more accurately reflect the metabolic state of a cell or tissue under particular conditions. mdpi.com For example, transcriptomic data can be used to constrain the activity of reactions based on gene expression levels, leading to more physiologically relevant flux predictions. researchgate.net This multi-omics approach provides a mechanistic perspective on complex metabolic systems and helps elucidate the relationship between genotype and phenotype. nih.govbohrium.com This integration has the potential to advance our understanding of molecular mechanisms in human health and disease. nih.gov
Bioinformatic Tools for Analysis and Interpretation of Labeled Metabolomics and Proteomics Data
The large, multidimensional datasets generated from metabolomics experiments require sophisticated bioinformatic tools for processing, analysis, and biological interpretation. nih.gov These tools are essential for converting raw analytical data, such as mass spectra, into meaningful information like metabolite identification and quantification, which can then be placed within a biological context. nih.govmdpi.com
The bioinformatics workflow for metabolomics data typically involves several stages:
Data Pre-processing: This includes converting raw data from analytical instruments, detecting peaks, and aligning features across multiple samples. nih.gov
Statistical Analysis: Univariate and multivariate statistical methods are used to identify metabolites that are significantly different between experimental groups. Common techniques include t-tests, principal component analysis (PCA), and partial least squares discriminant analysis (PLS-DA). mdpi.comnih.gov
Metabolite Identification and Annotation: Identified features are matched against spectral databases to determine their chemical identity. nih.gov
Pathway and Functional Analysis: This crucial step places the identified metabolites into the context of metabolic pathways to understand the biological implications of observed changes. creative-proteomics.com
A variety of web-based tools and databases are available to support these analyses.
| Tool / Database | Primary Function |
| MetaboAnalyst | A web-based platform for comprehensive statistical analysis, functional enrichment analysis, and visualization of metabolomics data. It supports various analyses, including PCA, PLS-DA, and pathway analysis. nih.govmetaboanalyst.ca |
| Cytoscape | A tool used for constructing and visualizing complex biological networks, including metabolic pathways. It helps in understanding the interactions between metabolites, enzymes, and genes. creative-proteomics.com |
| KEGG (Kyoto Encyclopedia of Genes and Genomes) | A database resource that integrates genomic, chemical, and systemic functional information. It is widely used for mapping metabolites to known metabolic pathways. researchgate.netcreative-proteomics.com |
| HMDB (Human Metabolome Database) | A comprehensive database containing detailed information about small molecule metabolites found in the human body, used for metabolite identification. nih.gov |
| METLIN | A cloud-based database of metabolite and tandem mass spectrometry (MS/MS) data that is widely used for identifying metabolites from experimental spectra. nih.gov |
Consideration of Isotopic Effects in Experimental Design and Data Interpretation
When using stable isotopes like ¹³C, it is important to consider isotopic effects, as they can influence reaction rates and potentially bias the interpretation of experimental data. The mass difference between isotopes can lead to kinetic isotope effects (KIEs), where reactions involving the heavier isotope proceed at a slightly different rate than those with the lighter isotope.
Careful experimental design is crucial to minimize or account for these effects. researchgate.net The choice of isotopic tracer and the specific labeling positions can significantly impact the precision of estimated fluxes and the sensitivity for resolving specific pathways. researchgate.netnih.gov For instance, computational studies have shown that [1,2-¹³C₂]glucose provides more precise flux estimates for glycolysis and the pentose (B10789219) phosphate (B84403) pathway compared to the more commonly used [1-¹³C]glucose. nih.gov
Strategies for addressing isotopic effects include:
Rational Tracer Selection: Using computational algorithms to identify the optimal tracer or combination of tracers that will provide the most precise flux information for the network of interest. nih.govnih.gov
Instationary ¹³C-MFA: Analyzing the dynamics of isotope labeling over time, which can provide additional constraints on flux estimation but requires more complex computational models to account for intracellular pool sizes. nih.gov
Use of Internal References: Employing an internal metabolic reference, such as a fully labeled cell population, can help standardize comparisons and compensate for isotopic effects. researchgate.net
By carefully designing experiments and using advanced computational tools, researchers can effectively manage the potential impact of isotopic effects and ensure the accurate interpretation of data from tracers like L-ALANINE-N-T-BOC (2-¹³C). researchgate.net
Emerging Research Frontiers and Future Perspectives Involving L Alanine N T Boc 2 ¹³c
Advances in Isotopic Labeling Technologies and Strategies for Complex Biomolecules
The study of complex biomolecules, particularly proteins, has been revolutionized by advancements in isotopic labeling technologies. These methods allow for the precise introduction of stable isotopes like ¹³C into specific molecular positions, enabling detailed structural and functional analysis, primarily through nuclear magnetic resonance (NMR) spectroscopy.
Selective and Extensive Labeling: A key strategy to simplify complex NMR spectra of large proteins is selective ¹³C labeling. In this approach, instead of uniform labeling, specific amino acids or specific positions within amino acids are enriched with ¹³C. This can be achieved by providing ¹³C-labeled precursors in the growth media that are converted through well-understood enzymatic pathways into specific amino acids. For instance, using 3-¹³C-pyruvate as a precursor can lead to the selective labeling of the methyl groups of alanine (B10760859) and valine with high efficiency. nih.gov This selective labeling minimizes ¹³C-¹³C scalar couplings, which simplifies spectra and aids in structural analysis. nih.gov
Labeling Efficiencies: The efficiency of ¹³C incorporation can vary depending on the precursor, the amino acid, and the expression system. For example, in Escherichia coli, using a cold-shock expression system, the ¹³C labeling efficiency for alanine was found to be in the range of 30-40%. nih.gov In contrast, a cell-free protein synthesis system (eCell) has demonstrated labeling efficiencies of over 85% for alanine methyl groups when using 3-¹³C-pyruvate as a precursor. researchgate.net In mammalian cells, where the biosynthetic machinery for certain amino acids is absent, direct supplementation with synthesized ¹³C-labeled amino acids has achieved near 100% labeling efficiency without scrambling to other amino acids. plos.org
| Labeling Strategy/System | ¹³C Precursor | Target Protein/Amino Acid | Achieved Labeling Efficiency | Reference |
|---|---|---|---|---|
| E. coli Cold-Shock Expression | ¹³C-Alanine | Protein (Alanine residues) | 30-40% | nih.gov |
| eCell Cell-Free Protein Synthesis | 3-¹³C-Pyruvate | Ubiquitin (Alanine methyl groups) | >85% | researchgate.net |
| eCell Cell-Free Protein Synthesis | 3-¹³C-Pyruvate | PpiB (Alanine methyl groups) | >75% | nih.gov |
| Mammalian Cells (HEK293) | Synthesized ¹³C-labeled amino acids | Receptor extracellular domains | ~100% | plos.org |
Novel Applications in Systems Biology and Multi-Omics Research
Systems biology aims to understand the complex interactions within biological systems. ¹³C-labeled compounds like L-alanine are instrumental in quantitative approaches such as ¹³C-Metabolic Flux Analysis (¹³C-MFA), which is a cornerstone of systems biology.
Metabolic Flux Analysis (¹³C-MFA): ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. researchgate.net By introducing a ¹³C-labeled substrate, such as ¹³C-alanine or ¹³C-glucose, into a biological system, researchers can trace the path of the ¹³C atoms as they are incorporated into various metabolites. The resulting labeling patterns in downstream metabolites, particularly proteinogenic amino acids, are measured by techniques like mass spectrometry (MS) or NMR. nih.gov This information is then used in computational models to estimate the intracellular metabolic fluxes. nih.gov
Integration with Multi-Omics: The true power of ¹³C-MFA is realized when it is integrated with other "omics" disciplines such as proteomics (the study of proteins) and metabolomics (the study of metabolites). This multi-omics approach provides a more holistic view of cellular function. For instance, by combining ¹³C-MFA with proteomics, it is possible to link changes in metabolic fluxes to the expression levels of specific enzymes. A novel approach involves using the labeling patterns of peptides, which can be identified and quantified through high-throughput proteomics, to infer intracellular fluxes. nih.govplos.org This peptide-based ¹³C-MFA is particularly promising for studying complex microbial communities where separating individual species is challenging. plos.org
| Application Area | Technique | Role of ¹³C-Alanine/Tracer | Key Insights Gained |
|---|---|---|---|
| Systems Biology | ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Tracer to determine the flow of carbon through metabolic pathways. | Quantitative understanding of cellular metabolism and its regulation. |
| Multi-Omics (Fluxomics + Proteomics) | Peptide-based ¹³C-MFA | Provides labeling patterns in peptides to infer species-specific fluxes. | Enables flux analysis in complex microbial communities without physical separation. |
| Multi-Omics (Fluxomics + Metabolomics) | Stable Isotope Resolved Metabolomics (SIRM) | Traces the metabolic fate of alanine and its contribution to other metabolite pools. | Reveals dynamic interactions between different metabolic pathways and compartments. |
Development of High-Throughput Methodologies Utilizing ¹³C Tracers
The increasing scale of biological research, particularly in fields like synthetic biology and drug discovery, necessitates the development of high-throughput methodologies. This is also true for ¹³C-MFA, where the goal is to rapidly analyze the metabolic state of numerous engineered strains or conditions.
Automation of ¹³C-MFA Workflow: A significant bottleneck in ¹³C-MFA is the manual and time-consuming nature of sample preparation, data acquisition, and analysis. To address this, automated workflows are being developed. These systems often involve miniaturized cell cultivation (e.g., in microtiter plates), robotic sample preparation, and semi-automated analytics. researchgate.net Such automation allows for dozens of metabolic flux analyses to be performed in a single week, enabling large-scale studies of genetic and environmental perturbations on metabolic networks. researchgate.net
High-Performance Software: The computational analysis of ¹³C-MFA data is complex and requires specialized software. The development of high-performance software suites like 13CFLUX2 has been crucial for advancing high-throughput fluxomics. These tools offer flexible and efficient workflows for designing and evaluating carbon labeling experiments, supporting large-scale and high-resolution applications. nih.gov They are designed to handle the large datasets generated from high-throughput experiments and often support parallel computing on multicore CPUs or clusters. nih.gov
| Advancement | Description | Impact on Research |
|---|---|---|
| Miniaturization and Automation | Downsizing of cell cultures to microtiter plates and use of robotics for sample handling. researchgate.net | Enables parallel analysis of many samples, significantly increasing experimental throughput. researchgate.net |
| High-Performance Software (e.g., 13CFLUX2) | Sophisticated software for designing experiments, processing data, and calculating fluxes. nih.gov | Facilitates the analysis of large and complex datasets, making large-scale fluxomics studies feasible. nih.gov |
| Semi-automated Data Evaluation | Development of scripts and pipelines to streamline the processing of analytical data (e.g., from GC-MS). | Reduces manual intervention and potential for error, accelerating the data-to-insight timeline. |
Expanding the Scope of ¹³C-MFA to Non-Model Organisms and Complex Biological Systems
While ¹³C-MFA was initially developed and extensively applied to model organisms like E. coli and Saccharomyces cerevisiae, its application is increasingly being extended to non-model organisms and more complex biological systems, such as microbial communities and mammalian cells.
Non-Model Organisms: Applying ¹³C-MFA to non-model organisms is crucial for understanding their unique metabolic capabilities, which can be harnessed for biotechnological applications. For example, ¹³C-MFA has been applied to the yeast Pichia pastoris, a popular host for recombinant protein production, to understand its metabolism on different carbon sources like glycerol (B35011) and methanol. These studies provide valuable insights for optimizing protein production in this organism.
Complex Biological Systems:
Microbial Communities: The gut microbiome is a complex ecosystem with profound impacts on human health. Understanding the metabolic interactions within this community is a major research goal. ¹³C-MFA, often using labeled amino acids, is being employed to trace the metabolic fate of nutrients within the gut microbiome and to understand the cross-feeding relationships between different microbial species.
Mammalian Cells: The metabolism of mammalian cells is significantly more complex than that of microbes, with compartmentalization of metabolic pathways in organelles like mitochondria. ¹³C-MFA is a powerful tool for studying mammalian cell metabolism, particularly in the context of diseases like cancer, where metabolic reprogramming is a hallmark. researchgate.net For instance, studies have used ¹³C-labeled glucose and glutamine to quantify the metabolic fluxes in cancer cell lines, providing insights into their altered energy metabolism.
| System | Research Focus | Key Findings/Challenges |
|---|---|---|
| Pichia pastoris (Yeast) | Optimization of recombinant protein production. | Characterization of metabolic fluxes on non-glucose carbon sources (glycerol, methanol). |
| Gut Microbiome | Understanding microbial interactions and their impact on host health. | Tracing nutrient flow and identifying key metabolic exchanges between microbial species. |
| Mammalian Cancer Cells | Investigating metabolic reprogramming in cancer. | Quantification of altered glycolytic and mitochondrial fluxes, providing potential therapeutic targets. |
Q & A
Q. Table 1: Key Metabolic Pathways Tracked Using L-ALANINE-N-T-BOC (2-13C)
| Pathway | Application Example | Analytical Method |
|---|---|---|
| Glucose-Alanine Cycle | Hepatic gluconeogenesis monitoring | ¹³C-NMR, LC-MS |
| Amino Acid Catabolism | Quantifying transamination/oxidation rates | Isotope Ratio MS |
| Protein Synthesis | Tracking incorporation into nascent proteins | Radiolabeling + MS/MS |
Basic: What synthesis methods are used for L-ALANINE-N-T-BOC (2-13C)?
Answer:
The compound is synthesized via enzymatic transamination or chemical synthesis using ¹³C-labeled precursors (e.g., ¹³C-pyruvate). Key steps include:
Protection of the amino group with tert-butoxycarbonyl (BOC) to prevent side reactions.
Isotopic incorporation using labeled precursors under controlled pH and temperature.
Purification via column chromatography or recrystallization to ensure >98% isotopic purity .
Advanced: How would you design a metabolic flux analysis (MFA) experiment using this compound?
Answer:
Experimental Design:
- Tracer Administration: Introduce L-ALANINE-N-T-BOC (2-13C) into cell cultures or model organisms at physiologically relevant concentrations.
- Sampling Time Points: Collect samples at intervals (e.g., 0, 15, 30, 60 mins) to capture dynamic flux changes.
- Quenching Metabolism: Rapidly freeze samples in liquid nitrogen to halt enzymatic activity.
- Extraction & Analysis: Use methanol/water extraction for metabolites, followed by LC-MS/MS or ¹³C-NMR to quantify isotopic enrichment in downstream products (e.g., glucose, pyruvate) .
Challenges:
- Isotopic Dilution: Correct for natural abundance ¹³C using computational models (e.g., Isotopomer Spectral Analysis).
- Compartmentalization: Account for subcellular differences in metabolite pools (e.g., mitochondrial vs. cytosolic alanine) .
Advanced: How can researchers resolve discrepancies in isotopic enrichment data from tracer studies?
Answer:
Common discrepancies arise from:
- Impurities in the labeled compound: Validate isotopic purity via high-resolution MS or NMR before experiments .
- Incomplete metabolic quenching: Optimize quenching protocols (e.g., rapid freezing in <5 sec).
- Background noise in NMR/MS: Use internal standards (e.g., ¹⁵N-alanine) for signal normalization .
Q. Table 2: Troubleshooting Data Contradictions
| Issue | Solution | Reference Technique |
|---|---|---|
| Low signal-to-noise | Increase sample concentration or MS sensitivity | Ultra-High-Field NMR |
| Unaccounted peaks | Re-run synthesis with purified precursors | HPLC-MS |
Basic: What analytical techniques are critical for characterizing L-ALANINE-N-T-BOC (2-13C)?
Answer:
- ¹³C-NMR Spectroscopy: Confirms isotopic labeling at C2 via chemical shift analysis (e.g., δ ~50 ppm for ¹³C-alanine).
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (MW = 190.21 g/mol) and isotopic purity (>99%) .
- Infrared (IR) Spectroscopy: Verifies BOC protection by identifying carbonyl stretches (~1680–1720 cm⁻¹) .
Advanced: How does dual labeling (e.g., ¹³C and ¹⁵N) improve studies compared to single-label approaches?
Answer:
Co-labeling with ¹⁵N allows simultaneous tracking of nitrogen metabolism (e.g., transamination) and carbon flux. For example:
Q. Table 3: Comparative Advantages of Single vs. Dual Labeling
| Parameter | Single ¹³C Label | Dual ¹³C/¹⁵N Label |
|---|---|---|
| Metabolic Scope | Carbon flux only | C/N integration |
| Data Complexity | Lower | Requires advanced modeling |
| Instrumentation | Standard ¹³C-NMR or MS | Coupled LC-HRMS/MS |
Basic: What are the storage and handling protocols for this compound?
Answer:
- Storage: Store at -20°C in anhydrous conditions to prevent hydrolysis of the BOC group.
- Handling: Use inert atmosphere (N₂/Ar) during synthesis to avoid oxidation.
- Safety: Wear PPE (gloves, goggles) due to potential irritancy; refer to SDS for disposal guidelines .
Advanced: How can synthesis yields be optimized for large-scale production of labeled alanine derivatives?
Answer:
- Precursor Selection: Use high-purity ¹³C-pyruvate (≥99% enrichment) to minimize side products.
- Enzymatic Catalysis: Optimize transaminase activity (e.g., alanine transaminase) with cofactor supplementation (PLP).
- Reaction Conditions: Maintain pH 7.5–8.0 and 37°C for maximal enzyme efficiency. Post-synthesis, employ affinity chromatography to isolate the BOC-protected product .
Basic: How is this compound used in studying metabolic diseases?
Answer:
It quantifies dysregulated alanine metabolism in conditions like type 2 diabetes (impaired gluconeogenesis) or mitochondrial disorders (defective amino acid oxidation). For example, elevated ¹³C enrichment in hepatic glucose indicates upregulated gluconeogenesis in diabetic models .
Advanced: What computational tools integrate isotopic tracing data for metabolic modeling?
Answer:
- INCA (Isotopomer Network Compartmental Analysis): Models flux distributions using ¹³C labeling data.
- Metran: Predicts metabolic pathways from time-resolved MS/NMR data.
- OpenFLUX: Open-source platform for steady-state MFA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
